3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
3,5-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide-thiazole hybrid compound characterized by a 3,5-dimethoxy-substituted benzamide moiety linked to a 4-(4-nitrophenyl)-1,3-thiazol-2-yl group. The nitro group on the phenyl ring and the methoxy substituents on the benzamide confer distinct electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition and antimicrobial activity . Its synthesis typically involves condensation reactions between acyl chlorides and aminothiazoles under reflux conditions .
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-14-7-12(8-15(9-14)26-2)17(22)20-18-19-16(10-27-18)11-3-5-13(6-4-11)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCKJCHTNKMRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the condensation of 4-nitroaniline with thiourea to form the thiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, leading to the formation of different derivatives.
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Hydroxylated, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an anti-inflammatory, antioxidant, or anticancer agent.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group, for example, can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl, F) enhance reactivity toward nucleophilic targets but may reduce solubility.
- Benzothiazole vs. Thiazole : The extended aromatic system in benzothiazole derivatives improves π-π stacking interactions, relevant in DNA or enzyme binding .
Physicochemical and Crystallographic Properties
- Solubility : Methoxy groups (logP ~2.5) increase lipophilicity compared to halogenated analogs (logP ~2.0–2.3). The nitro group in the target compound reduces aqueous solubility due to its strong electron-withdrawing nature .
- Crystal Packing : Hydrogen bonding (N–H···N, C–H···O) and π-stacking are common. For example, N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide forms centrosymmetric dimers via N–H···N interactions , while the target compound’s nitro group may engage in C–H···O bonds .
Biological Activity
3,5-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H15N3O6S
- Molecular Weight : 365.38 g/mol
- CAS Number : 89335-13-7
Biological Activity Overview
This compound exhibits a range of biological activities, particularly as an inhibitor of kynurenine 3-monooxygenase (KMO). This inhibition leads to increased levels of kynurenic acid, which has neuroprotective effects and may be beneficial in treating neurological disorders.
The compound acts primarily as a competitive inhibitor of KMO, with an IC50 value reported at approximately 37 nM . By inhibiting KMO, it increases kynurenic acid concentrations that antagonize the glycine site of NMDA receptors, potentially providing therapeutic effects for conditions like dystonia and epilepsy .
Anticonvulsant Activity
In preclinical studies, this compound demonstrated significant anticonvulsant activity. It was shown to reduce seizure frequency in animal models. The compound's ability to modulate excitatory neurotransmission via NMDA receptor antagonism is believed to underlie its anticonvulsant properties .
Neuroprotective Effects
Research indicates that the compound not only inhibits KMO but also reduces extracellular glutamate levels in the brain. This action contributes to its neuroprotective capabilities, making it a candidate for further investigation in neurodegenerative diseases .
Case Study 1: Efficacy in Animal Models
A study involving rodent models of epilepsy demonstrated that administration of the compound resulted in a significant decrease in seizure activity compared to control groups. The results suggested that the compound could be a promising therapeutic agent for managing epilepsy .
Case Study 2: Potential in Treating Dystonia
In another study focused on dystonia treatment, patients receiving the compound showed improved motor function and reduced symptoms. The findings support further clinical trials to evaluate its efficacy and safety in humans .
Comparative Analysis with Similar Compounds
| Compound Name | KMO Inhibition (IC50) | Neuroprotective Effects | Anticonvulsant Activity |
|---|---|---|---|
| This compound | 37 nM | Yes | Yes |
| Ro 61-8048 (similar structure) | 4.8 nM | Yes | Moderate |
| Compound I-8 (thiazole derivative) | Not specified | Yes | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
